

Using IR-792 perchlorate as a surface-enhanced Raman scattering (SERS) probe

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Compound of Interest

Compound Name: IR-792 perchlorate

Cat. No.: B1518422

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Application Note: IR-792 Perchlorate as a High-Performance SERS Probe

Audience: Researchers, scientists, and drug development professionals.

Introduction Surface-Enhanced Raman Scattering (SERS) is an ultrasensitive analytical technique that enhances Raman scattering of molecules adsorbed on or near nanostructured metal surfaces. By using a Raman reporter molecule that absorbs light at or near the laser excitation wavelength, a synergistic effect known as Surface-Enhanced Resonance Raman Scattering (SERRS) can be achieved, leading to signal enhancements several orders of magnitude greater than non-resonant SERS.[1]

IR-792 perchlorate is a near-infrared (NIR) cyanine dye with a maximum absorption (λ_{max}) around 792 nm.[2] This property makes it an ideal resonant Raman reporter for SERRS applications when paired with a 785 nm excitation laser, a common wavelength used in Raman spectroscopy.[1][3] Probes utilizing IR-792 are particularly advantageous for biological applications, including in vitro diagnostics and in vivo imaging, due to the NIR optical window (700-900 nm) where light penetration through tissue is maximized and endogenous tissue autofluorescence is minimized.[2] This note provides detailed protocols and performance data for using **IR-792 perchlorate** as a SERRS probe, primarily in conjunction with gold nanoparticles.

Principle of Operation: The SERRS Advantage

The massive signal amplification achieved with **IR-792 perchlorate** arises from a dual enhancement mechanism, which is the foundation of SERRS:

- **Electromagnetic Enhancement:** Noble metal nanoparticles (typically gold or silver) exhibit a phenomenon called Localized Surface Plasmon Resonance (LSPR) when illuminated by light. This creates a highly amplified electromagnetic field at the nanoparticle's surface. Molecules located within this field experience a dramatically enhanced Raman signal. Gold nanostars are particularly effective as they possess sharp tips that act as "lightning rods" for the electromagnetic field, creating intense "hot spots" for SERS.[4][5]
- **Chemical (Resonance) Enhancement:** IR-792 is a resonant dye, meaning its electronic absorption band overlaps with the excitation laser wavelength (e.g., 785 nm).[2] This resonance dramatically increases the molecule's intrinsic Raman scattering cross-section.

When combined, these two mechanisms can produce enhancement factors large enough to enable single-molecule detection, making IR-792 SERRS probes exceptionally sensitive for bio-analytical applications.[6]

Quantitative Performance Data

The following table summarizes key quantitative parameters for SERS/SERRS experiments utilizing **IR-792 perchlorate** and similar NIR dyes, as reported in various studies.

Parameter	Value / Range	Substrate / Context	Application	Citation
Excitation Wavelength	785 nm	Gold Nanostars, Gold Nanorods	In Vitro, Ex Vivo, In Vivo	[1][3]
Detection Limit	Attomolar to low Femtomolar	IR-792-coded Gold Nanorods	In Vitro Detection	[2]
Working Concentration	10 - 100 pM	Gold Nanostar SERRS Probes	In Vitro Quantitative Multiplexing	[1]
Injection Concentration	3.5 nM	RGD-targeted SERRS Nanoparticles	In Vivo Tumor Imaging	[3]
Laser Power	50 μ W - 400 mW	Gold Nanoparticles	Varies with application (Characterization vs. Ex Vivo)	[1][3]
Acquisition Time	100 ms - 10 s	Gold Nanoparticles	Varies with application (High-speed vs. Deep-tissue)	[1]
Multiplexing Accuracy	9.6 \pm 3.7% error	4-plex SERRS probes (incl. IR-792)	In Vitro Quantitative Analysis	[1]
Multiplexing Accuracy	30.2 \pm 3.0% error	4-plex SERRS probes (incl. IR-792)	Ex Vivo Tissue Analysis	[1]

Experimental Protocols

Protocol 1: Synthesis of Silica-Coated, IR-792-Encoded Gold Nanostar SERRS Probes

This protocol is adapted from a method used for creating ultrasensitive SERRS probes for in vivo imaging.[3] It involves the synthesis of gold nanostars (AuNS), followed by the simultaneous encapsulation with a silica shell and incorporation of the IR-792 Raman reporter.

Materials:

- Gold(III) chloride (HAuCl_4)
- Ascorbic acid
- Absolute ethanol
- Ammonium hydroxide (28% v/v)
- Tetraethyl orthosilicate (TEOS)
- **IR-792 perchlorate**
- N,N-dimethylformamide (DMF)
- (3-mercaptopropyl)trimethoxysilane (MPTMS)
- Dialysis tubing (MWCO 3.5 kDa)
- Deionized water

Procedure:

- Gold Nanostar (AuNS) Synthesis:
 - Prepare 1.0 L of ice-cold 40 mM ascorbic acid.
 - Under rapid stirring, quickly add 10 mL of 20 mM HAuCl_4 to the ascorbic acid solution. The solution should turn from clear to a blue-green color, indicating nanostar formation.
 - Collect the synthesized AuNS by centrifugation and wash them.
 - Resuspend the AuNS in deionized water and dialyze against fresh deionized water for 24 hours to remove excess reactants.[3]

- Silica Coating and IR-792 Incorporation:
 - Prepare a 25 mM stock solution of **IR-792 perchlorate** in DMF.[\[3\]](#)
 - In a glass vial, combine 3.5 mL of absolute ethanol, 53 μ L of 28% ammonium hydroxide, and 106 μ L of TEOS.
 - Add 360 μ L of the dialyzed AuNS dispersion (approx. 2.0 nM) to the ethanol mixture.
 - Immediately add 7 μ L of the 25 mM **IR-792 perchlorate** stock solution to the mixture while vortexing.[\[3\]](#)
 - Allow the reaction to proceed for 25 minutes with gentle mixing.
- Surface Functionalization (for Bioconjugation):
 - Wash the silica-coated SERRS nanoparticles with ethanol via centrifugation to remove unreacted precursors.
 - Redisperse the nanoparticle pellet in 1.0 mL of ethanol containing 5% (v/v) MPTMS.
 - Heat the mixture at 70°C for 2 hours to functionalize the silica surface with sulfhydryl (-SH) groups.[\[3\]](#)
 - Collect the functionalized SERRS nanoparticles by centrifugation, wash once with ethanol and then with sterile water.
 - The resulting probes are now ready for bioconjugation with targeting ligands (e.g., antibodies, peptides) via common crosslinking chemistry.

Protocol 2: General Procedure for SERRS Measurements

This protocol outlines the general steps for acquiring SERRS data from prepared samples.

Instrumentation:

- Raman microscope system (e.g., Renishaw inVia)

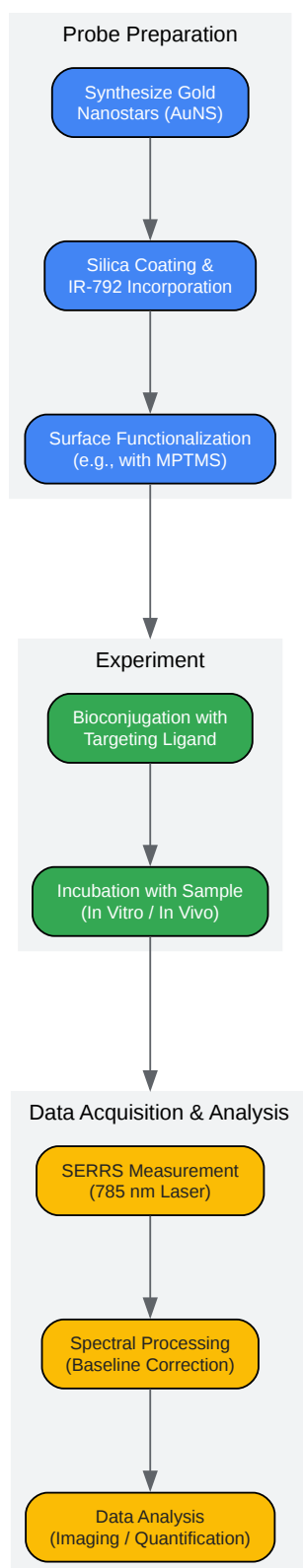
- 785 nm laser
- Appropriate objective lens (e.g., 5x for bulk measurement, 50x for high resolution)
- CCD detector

Procedure:

- Sample Preparation:
 - For in vitro analysis: Mix SERRS probes with cells or solutions in a Raman-compatible plate (e.g., glass-bottom dish). Final probe concentrations are typically in the picomolar range (10-100 pM).[1]
 - For ex vivo analysis: Place tissue sections on a glass slide. SERRS probes can be topically applied or analyzed from tissues harvested after systemic injection.
 - For in vivo analysis: Administer SERRS probes systemically (e.g., tail vein injection) or locally.[3] Allow sufficient time for circulation and target accumulation (e.g., 18-24 hours). [3]
- Data Acquisition:
 - Place the sample on the microscope stage and focus on the region of interest.
 - Set the laser wavelength to 785 nm.
 - Adjust laser power and acquisition time. These are critical parameters that depend on the sample and application.
 - Example for in vitro multiplexing: 200 mW laser power, 500 ms acquisition, 10 averages. [1]
 - Example for in vivo tumor injection: 10 acquisitions of 4 seconds each.[2]
 - Collect the Raman spectra over the desired wavenumber range (e.g., 200-1800 cm^{-1}).
- Data Processing and Analysis:

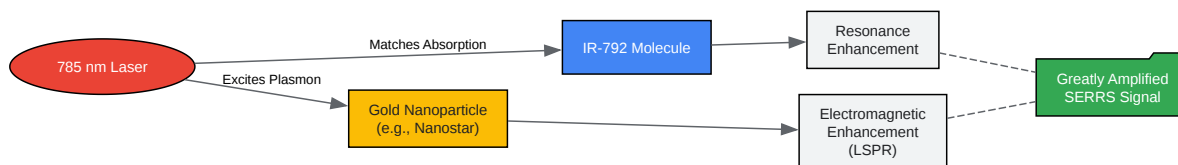
- Perform baseline correction on the raw spectra to remove fluorescence background.
- For multiplexed experiments, use a classical least squares (DCLS) algorithm or other spectral unmixing methods to deconvolve the spectra and determine the relative contribution of each SERRS probe flavor.[\[3\]](#)
- Generate Raman images by mapping the intensity of characteristic peaks across the region of interest.

Visualizations



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Caption: Experimental workflow for using IR-792 SERRS probes.



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Caption: The dual enhancement mechanism of SERRS.

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